N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a methylsulfonylphenyl moiety and a pyridin-2-ylmethyl substitution on the acetamide nitrogen.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-30(27,28)18-11-9-16(10-12-18)14-21(26)25(15-17-6-4-5-13-23-17)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIPWAQTZLQNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. The incorporation of thiazole and sulfonamide moieties has been shown to enhance antibacterial properties.
Experimental Findings
A series of derivatives were synthesized and tested against various bacterial strains, including E. coli, S. aureus, and B. subtilis. The results indicated that compounds with specific substitutions exhibited potent antibacterial activity:
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl (5a) | 8 | 10.5 (E. coli), 8 (S. aureus), 9 (B. subtilis) |
| Compound 4 | 7.5 | 8 (S. aureus), 7 (S. epidermidis) |
| Compound 2 | 7.5 | 6 (S. aureus) |
These findings suggest that the structural modifications can significantly influence the antibacterial efficacy of the compound .
Anticonvulsant Activity
The compound also demonstrates promising anticonvulsant properties, making it a candidate for treating epilepsy and other seizure disorders.
Structure-Activity Relationship
Studies have shown that thiazole derivatives can effectively inhibit seizures in various animal models. For instance, a derivative with a methoxy phenyl group exhibited high anticonvulsant activity with a median effective dose (ED50) of 18.4 mg/kg .
Case Studies
In one study, thiazole-linked pyridine derivatives were evaluated for their anticonvulsant effects, revealing that certain analogues provided significant protection against induced seizures in laboratory settings . The presence of electron-withdrawing groups was found to enhance efficacy.
Anticancer Activity
The anticancer potential of N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide has been extensively researched.
Experimental Results
Recent investigations into thiazole-pyridine hybrids demonstrated significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2). One hybrid showed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 5.71 |
| PC3 | Not specified |
| HepG2 | Not specified |
These results underscore the potential therapeutic applications of this compound in oncology.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reagents/Conditions | Outcome | Yield | Mechanistic Notes |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Cleavage to 2-(4-(methylsulfonyl)phenyl)acetic acid and benzothiazolamine | 78–85% | Acid-catalyzed nucleophilic acyl substitution |
| 2M NaOH, ethanol, 80°C | Partial hydrolysis to N-(benzo[d]thiazol-2-yl)acetamide intermediate | 62% | Base-mediated deacetylation |
This reaction is critical for modifying the compound’s pharmacophore or generating intermediates for further derivatization.
Sulfonamide Functionalization
The methylsulfonyl (-SO₂CH₃) group participates in nucleophilic substitution or reduction:
a. Nucleophilic Displacement
| Reagent | Product | Application |
|---|---|---|
| NH₃ (aq), 100°C | Sulfonamide (-SO₂NH₂) derivative | Enhanced hydrogen-bonding capacity |
| Piperidine, DMF | Sulfonamide with piperidine substituent | Improved solubility in lipid membranes |
b. Reduction
| Reagent | Product | Notes |
|---|---|---|
| LiAlH₄, THF, reflux | Methylthio (-SCH₃) derivative | Requires anhydrous conditions |
Benzo[d]thiazole Ring
-
Electrophilic Aromatic Substitution :
Nitration (HNO₃/H₂SO₄) at position 5 or 7 of the benzothiazole ring introduces nitro groups, enabling further reductions to amines . -
C-H Activation :
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids functionalizes position 6 of the benzothiazole ring .
Pyridine Ring
-
Alkylation :
Quaternization of the pyridine nitrogen with methyl iodide forms a cationic derivative, enhancing water solubility. -
Coordination Chemistry :
Acts as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic applications .
Acetamide Group Reactivity
| Reaction Type | Reagents | Product | Key Use |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Tertiary acetamide with enhanced lipophilicity | Drug delivery optimization |
| Schiff Base Formation | 4-Nitrobenzaldehyde, EtOH | Imine-linked conjugates | Prodrug development |
Oxidation and Reduction Pathways
-
Oxidation :
The methylsulfonyl group is resistant to further oxidation, but the benzothiazole sulfur can oxidize to sulfoxide (H₂O₂/AcOH) or sulfone (excess H₂O₂) under controlled conditions. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring’s aromaticity, altering electronic properties .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed cross-couplings, leveraging its halogenated derivatives (e.g., brominated at benzothiazole position 6):
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces cleavage of the N–C bond between the acetamide and benzothiazole groups, generating free radicals detectable via EPR spectroscopy. This property is exploited in photodynamic therapy research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- The methylsulfonyl group in the target compound could improve solubility and kinase binding compared to the sulfanyl or sulfonyl groups in other analogues . Pyridinyl substituents (e.g., in GSK1570606A and the target compound) are associated with heterocyclic target selectivity, particularly in microbial or kinase inhibition pathways .
Synthetic Efficiency :
Pharmacological Profiles
- Antimicrobial Activity : Compounds with benzothiazole-sulfonyl groups (e.g., 47–50 ) exhibit activity against gram-positive bacteria and fungi, whereas the target compound’s methylsulfonyl group may broaden its spectrum or potency .
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule comprises three structural components:
- A benzo[d]thiazole core
- A 4-(methylsulfonyl)phenylacetamide moiety
- A pyridin-2-ylmethyl substituent
Retrosynthetically, the compound can be dissected into two primary intermediates:
- Intermediate A : N-(Benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Intermediate B : Pyridin-2-ylmethylamine
The convergent synthesis involves coupling Intermediate A with Intermediate B via N-alkylation or direct acylation.
Synthetic Routes and Optimization
Synthesis of Intermediate A: N-(Benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Method 1: Direct Acylation of 2-Aminobenzothiazole
Procedure :
- Reagents : 2-Aminobenzothiazole (1.0 g, 6.66 mmol), 2-(4-(methylsulfonyl)phenyl)acetyl chloride (1.2 eq), anhydrous tetrahydrofuran (20 mL).
- Conditions : Stir at room temperature for 2 hours under nitrogen.
- Workup : Quench with distilled water, filter the precipitate, and recrystallize from ethanol.
- Yield : 86% (1.31 g).
Key Observations :
- The C=O bond length in the acylated product is 1.221(6) Å, confirming successful acylation.
- Dihedral angles between the benzothiazole and phenyl rings are minimal (0.18°), indicating planarity.
Method 2: Sulfonation of Phenyl Precursor
Procedure :
- Reagents : 2-(4-Methylthiophenyl)acetic acid (1.0 eq), methanesulfonyl chloride (1.5 eq), dimethylformamide (DMF).
- Conditions : React at 0°C for 1 hour, then warm to room temperature.
- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Analytical Data :
Synthesis of Intermediate B: Pyridin-2-ylmethylamine
Procedure :
Coupling of Intermediates A and B
Method 1: N-Alkylation Using Pyridin-2-ylmethyl Bromide
Procedure :
- Reagents : Intermediate A (1.0 eq), pyridin-2-ylmethyl bromide (1.2 eq), potassium carbonate (2.0 eq), dimethylacetamide (DMA).
- Conditions : Heat at 80°C for 12 hours.
- Workup : Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
- Yield : 60%.
Method 2: Acetic Anhydride-Mediated Acylation
Procedure :
- Reagents : Intermediate B (1.0 eq), 2-(4-(methylsulfonyl)phenyl)acetic acid (1.2 eq), acetic anhydride (3.0 eq), 4-dimethylaminopyridine (DMAP).
- Conditions : Stir in dichloromethane at room temperature for 4 hours.
- Workup : Wash with NaHCO₃, brine, and purify via column chromatography.
- Yield : 65–70%.
Analytical Characterization
Q & A
Q. What are the optimized synthetic routes for N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling of benzo[d]thiazol-2-amine derivatives with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under inert atmospheres.
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance solubility and reaction efficiency .
- Protective groups : Temporary protection of pyridine or thiazole nitrogen may be required to prevent side reactions.
- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR, ¹H/¹³C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) confirm intermediate and final product structures .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methylsulfonyl phenyl vs. pyridin-2-ylmethyl groups) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, S=O stretch at ~1150 cm⁻¹ for methylsulfonyl) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Q. How are preliminary biological activities screened, and what assays are recommended?
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) to identify potential targets .
- Antimicrobial screening : Agar diffusion methods against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Substituent variation : Systematically modify the methylsulfonyl phenyl group (e.g., replace with fluorophenyl or ethoxy groups) to evaluate steric/electronic effects on target binding .
- Scaffold hybridization : Integrate moieties from related bioactive compounds (e.g., pyrimidinone or thieno[2,3-d]pyrimidine) to enhance selectivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding features .
Q. What experimental strategies resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphoprotein analysis) alongside enzymatic assays .
Q. How can the compound’s mechanism of action be elucidated against specific biological targets?
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes .
- siRNA knockdown : Silence putative targets (e.g., AKT or EGFR) to observe rescue effects in cytotoxicity assays .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability profiling : Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC at timed intervals .
- Plasma stability : Measure half-life in human plasma at 37°C to predict in vivo performance .
- Light/thermal stability : Accelerated stability studies under ICH guidelines (40°C/75% RH) .
Q. How are molecular docking studies conducted to predict binding interactions?
- Protein preparation : Retrieve target structures from PDB (e.g., PDB ID 1ATP for AKT1), remove water, and add hydrogens .
- Grid generation : Define binding pockets using Glide or AutoDock Vina .
- Pose validation : Compare docking scores (e.g., Glide XP) with experimental IC₅₀ data and perform molecular dynamics simulations to assess stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
